
3,3'-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is an organic compound that features a cyclopentadiene core with two thiophene rings substituted at the 2 and 5 positions with methyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) typically involves a multi-step process. One common method includes the cross-aldol condensation of appropriate precursors followed by Zn-dust mediated cyclization and acid-catalyzed dehydration reactions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) has several applications in scientific research:
Chemistry: Used as a ligand in the synthesis of metallocenes and other organometallic complexes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism by which 3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) exerts its effects involves its interaction with specific molecular targets and pathways. For instance, as a ligand, it can coordinate with metal centers in organometallic complexes, influencing their reactivity and stability . The compound’s electronic properties also play a crucial role in its function as a semiconductor material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4′- (4-phenylcyclopenta-1,3-diene-1,2-diyl)bis(methylbenzene)
- 4,4′,4′′- (cyclopenta-1,3-diene-1,2,4-triyl)tris(methylbenzene)
Uniqueness
3,3’-(Cyclopenta-1,3-diene-1,2-diyl)bis(2-methyl-5-phenylthiophene) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics make it particularly valuable in the synthesis of specialized organometallic complexes and advanced materials.
Eigenschaften
CAS-Nummer |
915951-89-2 |
|---|---|
Molekularformel |
C27H22S2 |
Molekulargewicht |
410.6 g/mol |
IUPAC-Name |
2-methyl-3-[2-(2-methyl-5-phenylthiophen-3-yl)cyclopenta-1,3-dien-1-yl]-5-phenylthiophene |
InChI |
InChI=1S/C27H22S2/c1-18-24(16-26(28-18)20-10-5-3-6-11-20)22-14-9-15-23(22)25-17-27(29-19(25)2)21-12-7-4-8-13-21/h3-14,16-17H,15H2,1-2H3 |
InChI-Schlüssel |
OGNUSXLSLSNXPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C(C=CC3)C4=C(SC(=C4)C5=CC=CC=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


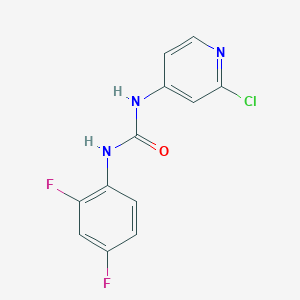
![5-[(2,3-Dimethylbut-2-en-1-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14194894.png)
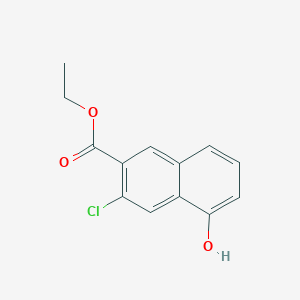
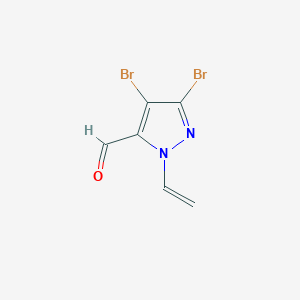
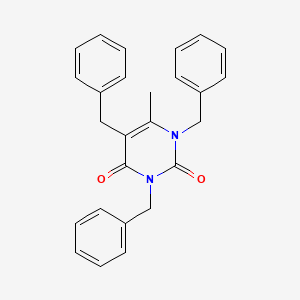
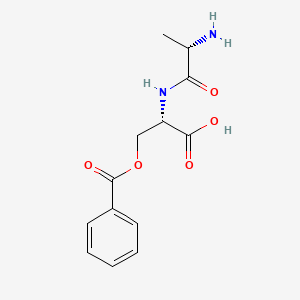
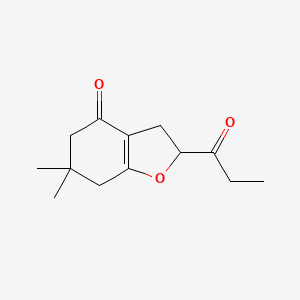
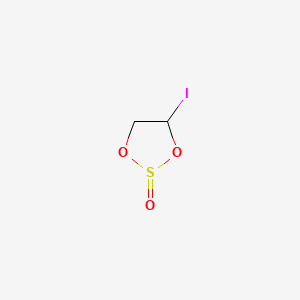


![2-Ethyl-4-[(triphenylmethoxy)methyl]-1,3-dioxolane](/img/structure/B14194951.png)
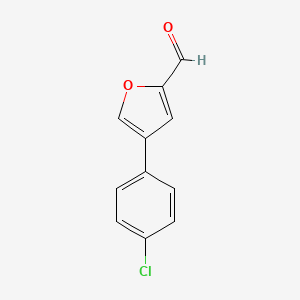

![1-{4-[(1-Hydroxy-2-methylbut-3-en-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B14194966.png)
